5-(Aziridin-1-yl)pentan-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
144978-85-8 |
|---|---|
Molecular Formula |
C7H16N2 |
Molecular Weight |
128.219 |
IUPAC Name |
5-(aziridin-1-yl)pentan-1-amine |
InChI |
InChI=1S/C7H16N2/c8-4-2-1-3-5-9-6-7-9/h1-8H2 |
InChI Key |
CKMRRDWMQLYFFP-UHFFFAOYSA-N |
SMILES |
C1CN1CCCCCN |
Synonyms |
1-Aziridinepentanamine(9CI) |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 5 Aziridin 1 Yl Pentan 1 Amine
Aziridine (B145994) Ring-Opening Reactions (AROP)
The high degree of ring strain in aziridines makes them valuable substrates for ring-opening reactions, providing a versatile route to various β-functionalized amines. acs.orgmdpi.comscilit.com These reactions can be initiated by a wide range of nucleophiles and can be catalyzed by both acids and metals. The specific conditions and reagents employed play a crucial role in determining the outcome of the reaction, particularly its regioselectivity and stereospecificity.
Nucleophilic Ring Opening by Heteroatom Nucleophiles (e.g., Aminolysis, Alcoholysis, Thiolysis)
The ring-opening of aziridines with heteroatom nucleophiles is a fundamental transformation in organic synthesis. acs.orgwikipedia.org For a compound like 5-(Aziridin-1-yl)pentan-1-amine, which possesses an N-alkyl substituted aziridine, these reactions typically proceed via an SN2 mechanism.
Aminolysis: The reaction of aziridines with amines, known as aminolysis, is a direct method for the synthesis of 1,2-diamines. This reaction is essentially the reverse of the aziridine formation from an amine. wikipedia.org In the context of this compound, intermolecular aminolysis would involve the attack of an external amine on one of the aziridine ring carbons. Intramolecularly, while sterically challenging, the primary amine of one molecule could potentially attack the aziridine ring of another, leading to dimerization or polymerization.
Alcoholysis: The reaction with alcohols, or alcoholysis, results in the formation of β-amino ethers. wikipedia.orgiitk.ac.in This reaction is often catalyzed by Lewis acids or Brønsted acids to activate the aziridine ring. iitk.ac.inbeilstein-journals.org For N-tosylaziridines, Lewis acid-mediated alcoholysis proceeds with high regioselectivity in an SN2 fashion. iitk.ac.in While this compound is not N-tosylated, similar principles of acid catalysis would apply to enhance its reactivity towards alcohols.
Thiolysis: The ring-opening of aziridines with thiols, or thiolysis, yields β-amino sulfides. This reaction can be catalyzed by various means, including organophosphines like n-Bu₃P or Lewis acids such as Indium(III) chloride. beilstein-journals.orgjst.go.jpgoogle.com.my The reaction of meso-aziridines with thiols in the presence of a catalyst has been shown to be an effective method for producing the corresponding β-amino sulfides. beilstein-journals.orgjst.go.jpgoogle.com.mynih.gov
Table 1: Examples of Heteroatom Nucleophilic Ring-Opening Reactions of Aziridines
| Nucleophile | Product Type | Catalyst/Conditions | Reference |
| Amines | 1,2-Diamines | Typically acid or metal-catalyzed | wikipedia.org |
| Alcohols | β-Amino Ethers | Lewis acids (e.g., Cu(OTf)₂) or Brønsted acids | iitk.ac.inbeilstein-journals.org |
| Thiols | β-Amino Sulfides | n-Bu₃P, InCl₃ | beilstein-journals.orgjst.go.jpgoogle.com.my |
| Acetic Anhydride | β-Amino Acetates | TBD or PS-TBD | nih.gov |
Ring Opening by Carbon Nucleophiles (e.g., Organolithium, Organocuprates, Organoboron Reagents)
The formation of new carbon-carbon bonds via aziridine ring-opening is a powerful tool for molecular construction. scilit.com
Organolithium Reagents: Organolithium compounds are highly reactive carbon nucleophiles that can effectively open aziridine rings. wikipedia.orgnih.gov For instance, N-sulfonyl-protected aziridinyl ethers undergo efficient ring-opening with a variety of organolithium reagents, providing access to unsaturated amino alcohols and ethers. nih.gov
Organocuprates: Gilman reagents (lithium dialkylcuprates) are softer nucleophiles compared to organolithium reagents and are widely used for the ring-opening of aziridines. wikipedia.orgku.dk The reaction of N-Dpp vinyl aziridines with lithio dialkylcuprates proceeds with complete regioselectivity. beilstein-journals.org This method has also been applied to aziridine-2-carboxylate (B8329488) esters to synthesize amino acids. rsc.orgrsc.org Bicyclic aziridinium (B1262131) ions, generated from 4-hydroxybutylaziridine, can be opened by organocopper reagents in a regio- and stereoselective manner. frontiersin.org
Organoboron Reagents: Palladium-catalyzed cross-coupling reactions of aziridines with organoboronic acids have been developed, yielding allylic amines with high regioselectivity. mdpi.com These reactions proceed under mild conditions and are thought to involve a Pd-pincer complex catalyst. mdpi.com
Electrophilic Activation and Catalysis in Ring Opening (e.g., Lewis Acid-mediated, Brønsted Acid-catalyzed)
To enhance the reactivity of the aziridine ring, particularly for less reactive nucleophiles, electrophilic activation is often employed.
Lewis Acid-mediated Ring Opening: Lewis acids can coordinate to the nitrogen atom of the aziridine, increasing the ring strain and making the ring carbons more electrophilic. iitk.ac.inacs.orgrsc.orgresearchgate.net Scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the SN2-type ring-opening of substituted N-activated aziridines with electron-rich arenes. acs.org Copper(II) triflate (Cu(OTf)₂) is another Lewis acid that mediates the highly regioselective SN2-type ring-opening of 2-aryl-N-tosylazetidines and aziridines with alcohols. iitk.ac.in For aryl-N-tosyl aziridines, the nucleophilic attack typically occurs at the benzylic position due to electronic effects. nih.gov
Brønsted Acid-catalyzed Ring Opening: Brønsted acids can protonate the aziridine nitrogen, forming a highly reactive aziridinium ion, which is then readily attacked by nucleophiles. rsc.orgbeilstein-journals.orgrsc.orgresearchgate.net Triflic acid (TfOH) has been used to catalyze the regioselective ring-opening of aziridines with phenols and thiophenols. rsc.orgrsc.org The reaction of N-unfunctionalized aziridine-2-carboxylates with various nucleophiles can also be catalyzed by Brønsted acids. beilstein-journals.org
Regioselectivity and Stereospecificity in Ring-Opening Pathways
The regioselectivity and stereospecificity of aziridine ring-opening reactions are critical aspects that determine the structure of the product. These outcomes are influenced by the nature of the aziridine substituents, the nucleophile, and the reaction conditions. acs.orgscilit.com
Regioselectivity: In general, for N-alkyl aziridines like this compound, nucleophilic attack in non-catalyzed or base-catalyzed reactions occurs at the less substituted carbon atom, following an SN2 mechanism. nih.gov However, under acidic conditions (both Brønsted and Lewis acids), the regioselectivity can be more complex. For aziridines with substituents that can stabilize a positive charge, such as an aryl group, the reaction may proceed through an SN1-like mechanism with attack at the more substituted carbon. iitk.ac.innih.gov The functional group on an alkyl substituent of the aziridine can also direct the regioselectivity of the ring-opening. frontiersin.orgnih.gov The choice of catalyst can also switch the regioselectivity; for instance, palladium-catalyzed ring-opening can be directed to either the benzylic or terminal carbon depending on the ligand used. acs.org
Stereospecificity: Aziridine ring-opening reactions often proceed with a high degree of stereospecificity. SN2-type reactions typically result in an inversion of configuration at the carbon atom being attacked. acs.orgiitk.ac.innih.gov This stereospecificity is a valuable feature in asymmetric synthesis. For example, the palladium-catalyzed ring-opening of 2-substituted aziridines is stereospecific, proceeding with inversion of configuration. acs.org Similarly, the cyclization of aziridine silanols is highly stereospecific, with trans-disubstituted aziridines giving erythro products and cis-disubstituted aziridines giving threo products. nih.gov The ring-opening of aziridines by pendant sulfamates is also reported to be perfectly regioselective and stereospecific. chemrxiv.org
Table 2: Factors Influencing Regioselectivity in Aziridine Ring-Opening
| Factor | Influence on Regioselectivity | Example | Reference |
| Substituents | Electron-donating groups can favor attack at the more substituted carbon (SN1-like). | Aryl-substituted aziridines under acidic conditions. | iitk.ac.in |
| Catalyst | Lewis and Brønsted acids can alter the preferred site of attack. | Pd/NHC vs. Pd/PR₃ catalysts can switch regioselectivity. | acs.org |
| Nucleophile | The nature of the nucleophile can influence the reaction pathway. | Different outcomes with hard vs. soft nucleophiles. | nih.gov |
| Functional Groups | Pendant functional groups can direct the ring-opening. | γ-keto vs. γ-silylated hydroxy groups on the substituent. | frontiersin.orgnih.gov |
Reductive Ring Opening via Single-Electron Transfer Mechanisms
Reductive ring-opening of aziridines can be achieved through single-electron transfer (SET) processes, often employing reagents like samarium diiodide (SmI₂). nih.govacs.org This method provides access to radical intermediates and allows for transformations that are distinct from two-electron pathways. elsevierpure.com
The reductive ring-opening of 3-substituted aziridine-2-carboxylates with SmI₂ can be controlled to proceed via C-N bond cleavage to yield β-amino esters. nih.govacs.org The presence of an activating group on the aziridine nitrogen is often necessary for selective C-N bond cleavage. nih.govacs.org A competing C-C bond cleavage can also occur, leading to glycine (B1666218) derivatives. nih.govacs.org The stereochemistry of the aziridine can significantly influence the product distribution in these reactions. nih.govacs.org While less common, C-C bond cleavage products have been observed in the reductive ring-opening of certain aziridines. nih.govacs.org The mechanism is thought to involve the formation of a ketyl radical anion, followed by ring-opening to a nitrogen-based radical. acs.org
Reactivity of the Primary Amine Functional Group
The primary amine group in this compound exhibits characteristic nucleophilic and basic properties, allowing it to participate in a variety of common amine reactions. msu.edubyjus.com
Alkylation and Acylation: The primary amine can be readily alkylated by reaction with alkyl halides. msu.edulibretexts.org However, this reaction can be difficult to control and may lead to mixtures of mono- and di-alkylated products. msu.edulibretexts.org Acylation, the reaction with acyl chlorides or acid anhydrides, is a more controlled reaction that forms amides. byjus.comlibretexts.orgfiveable.meslideshare.net This reaction is typically carried out in the presence of a base to neutralize the HCl produced. byjus.com
Schiff Base Formation: Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The presence of both a reactive aziridine ring and a primary amine in the same molecule offers opportunities for the synthesis of more complex structures through sequential or domino reactions, where both functional groups participate in a controlled manner.
Derivatization via Acylation, Alkylation, and Sulfonylation
The primary amine group of this compound serves as a versatile handle for derivatization through reactions with various electrophiles. These modifications are fundamental for altering the molecule's physical properties and for introducing new functionalities.
Acylation: The nucleophilic primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, or activated esters to form stable amide bonds. Peptide coupling reagents, for instance 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), can also be employed to facilitate amide bond formation with carboxylic acids under mild conditions. acs.org This reaction is a standard procedure for attaching the molecule to other chemical entities. acs.org
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom, proceeding from a primary to a secondary and potentially a tertiary amine or even a quaternary ammonium (B1175870) salt, depending on the reaction stoichiometry and conditions.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or dansyl chloride, in the presence of a base yields sulfonamides. ru.nlresearchgate.net Sulfonamides are generally stable and can modify the electronic properties and biological activity of the parent amine. The synthesis of sulfonamides from amines is a robust and widely used transformation in medicinal chemistry. researchgate.net
Table 1: Derivatization Reactions of the Primary Amine
| Reaction Type | Reagent Class | Product Functional Group | Example Reagent |
|---|---|---|---|
| Acylation | Acid Halides, Anhydrides | Amide | Acetyl Chloride |
| Acylation | Carboxylic Acids | Amide | Benzoic Acid (with HATU) acs.org |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Methyl Iodide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | p-Toluenesulfonyl Chloride |
Condensation Reactions and Imine/Enamine Formation
The primary amine of this compound can undergo condensation reactions with carbonyl compounds. google.com The reaction with aldehydes or ketones results in the formation of an imine (or Schiff base) through the elimination of a water molecule. These reactions are typically reversible and may require acidic or basic catalysis.
The resulting imines exist in equilibrium with their tautomeric enamine forms, particularly if there is an alpha-hydrogen adjacent to the original carbonyl carbon. The formation of enamines from the condensation of amines and carbonyls is a cornerstone of synthetic chemistry. google.comgoogle.com Such reactions are crucial for constructing more complex molecular architectures. google.com
Table 2: Imine/Enamine Formation from this compound
| Carbonyl Reactant | Product Type |
|---|---|
| Acetone | Imine |
| Cyclohexanone | Imine/Enamine |
| Benzaldehyde | Imine |
Intramolecular Cyclization and Rearrangement Pathways
The bifunctional nature of this compound and its derivatives allows for various intramolecular reactions. These pathways can lead to the formation of new heterocyclic systems.
Intramolecular Cyclization: If the primary amine is first derivatized with a moiety containing a suitable electrophile or a group capable of participating in a cyclization reaction, intramolecular ring formation can occur. For example, acylation with a molecule containing an alkene could be followed by an intramolecular aziridination of the double bond. Studies on related systems, such as cyclopent-3-enylmethylamines, show that oxidation with reagents like lead tetraacetate can induce intramolecular aziridination to form strained tricyclic systems. nih.gov Similarly, the reduction of an azide (B81097) derivative can lead to an amine that cyclizes onto a ketone, forming fused piperazine (B1678402) imine structures. metu.edu.tr
Rearrangement Pathways: Aziridines are known to undergo a variety of rearrangement reactions, often driven by the release of ring strain. thieme-connect.de Under thermal or photochemical conditions, the C-C bond of the aziridine ring can cleave to form an azomethine ylide. This intermediate can then undergo sigmatropic rearrangements or cycloaddition reactions. nih.gov Furthermore, activation of the aziridine nitrogen, for example through alkylation, forms an aziridinium ion. nih.govmdpi.com This reactive intermediate can undergo skeletal rearrangements, as seen in the transformation of isoindolines to tetrahydroisoquinolines via a transient aziridinium species. clockss.org
Table 3: Potential Intramolecular Transformations
| Reaction Class | Driving Force / Key Intermediate | Potential Product |
|---|---|---|
| Intramolecular Cyclization | Oxidation of amine derivative nih.gov | Bicyclic/Tricyclic heterocycles |
| Ring-Expanding Rearrangement | Aziridinium ion formation clockss.org | Larger N-heterocycles |
| Sigmatropic Rearrangement | Azomethine ylide formation nih.gov | Rearranged isomeric structures |
Mechanistic Studies of Molecular Interactions with Biological Substrates
The aziridine ring is a potent electrophile, especially upon activation, making it a key functional group for covalent interaction with biological macromolecules. This reactivity is the basis for the biological activity of many aziridine-containing compounds.
Alkylation Mechanisms with Cellular Nucleophilic Sites (e.g., DNA, Proteins)
The strained three-membered aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond. thieme-connect.de In a biological context, this reaction is a form of alkylation. The nitrogen atom of the aziridine can be protonated in an acidic microenvironment, forming a highly reactive aziridinium ion that readily reacts with nucleophiles.
This mechanism is central to the action of aziridine-containing anticancer agents. A well-studied analogue, 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), functions as a prodrug that, upon enzymatic reduction of a nitro group to a hydroxylamine (B1172632), becomes a potent DNA alkylating agent. nih.govnih.gov The activated hydroxylamine can then be further processed, leading to a species that generates DNA interstrand crosslinks, a highly cytotoxic lesion. nih.gov The aziridine moiety of this compound would be expected to behave similarly, alkylating nucleophilic sites on DNA bases (e.g., the N7 position of guanine) and amino acid residues in proteins (such as cysteine or histidine).
Enzyme Active Site Alkylation and Inhibition Mechanisms
The alkylating capability of the aziridine ring is also responsible for its role in enzyme inhibition. By covalently modifying nucleophilic amino acid residues within the active site of an enzyme, an aziridine-containing molecule can cause irreversible inhibition. Aziridine derivatives have been identified as potent irreversible inhibitors of enzymes such as cysteine proteases. researchgate.net
Furthermore, enzymes can play a role in activating aziridine-containing prodrugs. In the case of CB1954, enzymes such as NAD(P)H dehydrogenase (quinone) (DT diaphorase) and Nitric Oxide Synthases (NOSs) catalyze the reduction of the dinitroaromatic ring, which is the requisite step for its conversion into a cytotoxic DNA cross-linking agent. nih.govnih.gov This bioactivation transforms the relatively stable prodrug into a highly reactive species at the target site. The reductase domain of the enzyme is responsible for this transformation. nih.gov This mechanism highlights a sophisticated pathway where the cellular machinery is co-opted to unleash the alkylating potential of the aziridine warhead, leading to enzyme inhibition and broader cytotoxicity. nih.gov
Structure Reactivity Relationship Studies and Design of Derivatives
Elucidation of Structural Features Influencing Aziridine (B145994) Ring Reactivity
The reactivity of the aziridine ring in N-alkyl aziridines like 5-(aziridin-1-yl)pentan-1-amine is profoundly influenced by its structural characteristics. The three-membered ring is inherently strained, with bond angles significantly deviating from the ideal tetrahedral or trigonal planar geometries, making it susceptible to ring-opening reactions. bath.ac.ukresearchgate.net The nitrogen atom of the aziridine is basic and nucleophilic, but its reactivity is modulated by the attached alkyl group—in this case, the pentanamine chain.
Aziridines are broadly categorized as "activated" or "nonactivated". mdpi.com Activated aziridines possess electron-withdrawing groups on the nitrogen, enhancing their reactivity towards nucleophiles. Conversely, nonactivated aziridines, such as this compound, have electron-donating alkyl substituents. mdpi.com These nonactivated aziridines are generally inert to nucleophilic attack unless activated by an electrophile, such as a proton or a Lewis acid, which converts the aziridine into a more reactive aziridinium (B1262131) ion. mdpi.commdpi.com Upon protonation, the ring strain of a simple aziridinium ion increases by approximately 47 kJ/mol, significantly facilitating nucleophilic attack and subsequent ring-opening. mdpi.com
The long pentanamine chain in this compound can influence reactivity through several mechanisms:
Steric Hindrance: The chain can sterically hinder the approach of nucleophiles or electrophiles to the aziridine ring.
Intramolecular Interactions: The terminal primary amine can act as an internal nucleophile or base, potentially leading to cyclization or rearrangement reactions under certain conditions.
Conformational Effects: The flexibility of the pentyl chain allows the molecule to adopt various conformations, which can affect the accessibility of the reactive centers.
Ring-opening reactions of nonactivated aziridines predominantly proceed via cleavage of a carbon-nitrogen (C-N) bond. mdpi.com The regioselectivity of this cleavage—which of the two C-N bonds breaks—is dictated by both steric and electronic factors of substituents on the ring and the nature of the attacking nucleophile. researchgate.netscribd.com
Impact of Substituents on Ring Strain and Electronic Properties
Substituents on the aziridine nitrogen and carbon atoms have a marked impact on the ring's strain and electronic properties, which in turn governs its reactivity.
N-Substituents: The nature of the group attached to the aziridine nitrogen is a primary determinant of reactivity.
Electron-donating groups (EDGs) , like the alkyl chain in this compound, increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. However, they "deactivate" the ring towards nucleophilic ring-opening by not sufficiently polarizing the C-N bonds. mdpi.com
Electron-withdrawing groups (EWGs) , such as acyl (e.g., COPh) or sulfonyl (e.g., tosyl) groups, decrease the nitrogen's electron density. researchgate.netmdpi.com This "activates" the aziridine ring, making the ring carbons more electrophilic and susceptible to attack by nucleophiles. mdpi.comdicp.ac.cn EWGs also lower the energy barrier for nitrogen inversion, the process by which the nitrogen atom and its substituent move through the plane of the carbon atoms. researchgate.net
The following table, based on data from computational studies, illustrates the effect of different N-substituents on the nitrogen inversion energy barrier, a measure related to the ring's electronic structure. researchgate.net
| N-Substituent (R) | Inversion Energy (kcal/mol) |
| -CHMePh | 17.06 |
| -Me | 16.97 |
| -Bn | 16.70 |
| -H | 16.64 |
| -SO₂Ph (Tosyl) | 12.18 |
| -Ph | 8.91 |
| -COPh | 5.75 |
| -CO₂Me | 5.48 |
C-Substituents: Substituents on the carbon atoms of the aziridine ring also play a crucial role.
Electronic Effects: Electron-donating alkyl groups on a ring carbon can destabilize an adjacent positive charge that may develop during certain ring-opening mechanisms, while also increasing the C-N bond length, which can enhance reactivity towards nucleophiles. acs.orgnih.gov Electron-withdrawing substituents generally favor nucleophilic attack at the carbon to which they are attached. researchgate.net
Steric Effects: Bulky substituents typically direct incoming nucleophiles to the less sterically hindered carbon atom of the aziridine ring. bath.ac.uk
Design Principles for Modified Aziridine-Containing Amine Analogues
The design of modified analogues of this compound is guided by principles aimed at tuning reactivity, selectivity, and potential biological activity. Key strategies involve modification of the N-substituent, the carbon backbone, and the terminal amine.
Modification of the N-Substituent: Replacing the pentanamine chain with other functional groups can dramatically alter the aziridine's properties.
Introducing Activating Groups: Attaching EWGs like tosyl or acyl groups would activate the aziridine for nucleophilic ring-opening, allowing for the introduction of a wide array of functional groups. nih.govrsc.org This is a common strategy for creating libraries of β-functionalized amines. researchgate.netmdpi.com
Incorporating Directing Groups: A substituent can be designed to direct a reactant to a specific position. For example, a chelating group could coordinate to a metal catalyst, guiding the reaction to a particular site. mdpi.com
Modification of the Aziridine Ring: Introducing substituents directly onto the carbon atoms of the aziridine ring provides another layer of control.
Controlling Regioselectivity: Placing a single substituent at one of the ring carbons (C2 or C3) can direct the regioselectivity of the ring-opening reaction, as nucleophiles will preferentially attack one carbon over the other based on steric and electronic influences. bath.ac.ukrsc.org
Altering Stereochemistry: The use of chiral substituents or catalysts can lead to the synthesis of enantiomerically pure aziridines, which can then be opened stereospecifically to yield chiral products. acs.org
The length and rigidity of the carbon chain can be adjusted.
The terminal primary amine could be converted to a secondary or tertiary amine, an amide, or other functional groups to explore different chemical interactions.
A primary goal in designing such analogues is to create molecules that can react selectively under mild conditions. rsc.org For example, by carefully choosing the substituents, one could design an analogue that undergoes a specific intramolecular cyclization or a selective intermolecular reaction with a biological target.
Computational Approaches to Predict Reactivity Profiles and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the reactivity and selectivity of aziridine-containing compounds. researchgate.netdicp.ac.cnmdpi.com These methods allow researchers to model reaction pathways, calculate energy barriers, and rationalize experimental observations at the molecular level.
Key Applications of Computational Methods:
Predicting Reaction Mechanisms: DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov This helps to determine whether a reaction proceeds through a concerted mechanism or a stepwise pathway and can elucidate the role of catalysts and solvents. dicp.ac.cnmdpi.comrsc.org For example, computational studies have confirmed that the ring-opening of N-acyl aziridines can proceed through a concerted electron-transfer process. dicp.ac.cn
Rationalizing Regioselectivity: By calculating the energies of different transition states leading to various regioisomers, computational models can predict which product is favored. researchgate.netacs.org DFT-based descriptors like local electrophilicity indices (ωk+) can effectively rationalize the experimentally observed regioselectivity in the ring-opening of substituted aziridines. researchgate.net
Understanding Substituent Effects: Theoretical calculations can quantify the electronic effects of different substituents. For instance, studies have used DFT to calculate how various N-substituents affect the activation energy of the aziridine ring-opening process, showing that N-picolinoyl groups lead to a lower energy barrier compared to N-tosyl groups. mdpi.com
Catalyst and Ligand Design: Computational screening can help identify optimal catalysts and ligands for a desired transformation. Studies have used DFT to understand the role of ligands in transition metal-catalyzed aziridinations and ring-openings, revealing how ligand sterics and electronics influence selectivity. mdpi.comnih.gov
The table below presents a comparison of activation energies (ΔG‡) for the ring-opening of differently N-substituted aziridines, as determined by DFT calculations. This data highlights the quantitative power of computational methods in predicting reactivity trends. mdpi.com
| N-Substituent | Calculated Activation Energy (ΔG‡, kJ/mol) |
| N-(2-picolinoyl) | (Reference Value) |
| N-tosyl | +14.9 |
| N-mesyl | +16.3 |
These computational insights are crucial for the rational design of new aziridine derivatives and for developing novel synthetic methodologies with high efficiency and selectivity. researchgate.netacs.org
Advanced Applications in Chemical Research
As a Versatile Chemical Building Block in Organic Synthesis
The reactivity of the aziridine (B145994) ring, combined with the nucleophilicity of the primary amine, makes 5-(aziridin-1-yl)pentan-1-amine a valuable precursor for a wide range of more complex nitrogen-containing molecules.
The inherent ring strain of the aziridine moiety allows it to serve as a synthetic equivalent for various structural motifs, enabling its transformation into larger and more complex heterocyclic systems.
Azetidines : The synthesis of four-membered azetidine (B1206935) rings from aziridine precursors can be achieved through ring expansion methodologies. nih.gov For instance, the reaction of N-sulfonyl aziridines with dimethylsulfoxonium methylide can yield the corresponding N-sulfonyl azetidines. organic-chemistry.org Conceptually, a derivative of this compound could undergo a similar transformation. Another approach involves the conversion of β-amino alcohols into azetidines, a reaction sequence that could be accessed by the initial ring-opening of the aziridine in the title compound. organic-chemistry.orgacs.org
Piperidines : The structure of this compound is particularly well-suited for the synthesis of piperidines via intramolecular cyclization. Alkylation of the primary amine followed by a 6-exo-tet cyclization can lead to the formation of the six-membered piperidine (B6355638) ring. nih.gov For example, 2-(2-cyano-2-phenylethyl)aziridines have been converted into piperidine derivatives through alkylation and subsequent microwave-assisted cyclization. nih.gov Similarly, the primary amine in this compound can be transformed to set up a nucleophilic attack on one of the aziridine ring carbons, leading to a substituted piperidine. whiterose.ac.ukcore.ac.uk
Imidazoles : Imidazoles can be synthesized through multicomponent reactions where an azirine, an amine, and an aldehyde are combined. researchgate.net Aziridines can serve as precursors to the required azirine intermediate. Furthermore, the synthesis of tetrasubstituted imidazoles can be achieved from various starting materials, including those that can be derived from the ring-opening of aziridines to provide a two-carbon fragment with adjacent nitrogen and carbon functionalities. organic-chemistry.orgbaranlab.orgfrontiersin.org The primary amine group in this compound can act as the amine component in such multicomponent strategies. researchgate.net
Thiazoles : The construction of the thiazole (B1198619) ring often involves the reaction of an α-halocarbonyl compound with a thioamide (the Hantzsch synthesis). nih.gov The aziridine ring in this compound can be opened to generate a β-amino alcohol or a related β-functionalized amine. This intermediate can then be further manipulated and reacted with a sulfur-containing reagent to build the thiazole core. mdpi.comorganic-chemistry.orgmdpi.com For instance, various thiazole derivatives have been synthesized by reacting compounds containing a thiosemicarbazone moiety with α-haloketones. mdpi.comresearchgate.net
The most characteristic reaction of aziridines is their ring-opening by nucleophiles, which proceeds with high regioselectivity to afford β-functionalized amines. This reaction is a cornerstone of their utility as synthetic building blocks. beilstein-journals.org
When this compound is treated with an external nucleophile, the attack occurs at one of the aziridine's carbon atoms, leading to the formation of a β-substituted secondary amine, with the primary amine on the pentyl chain remaining available for further functionalization.
Furthermore, the compound has the potential to generate vicinal diamines through a "self-opening" reaction. In this process, one aziridine molecule can act as a nucleophile, attacking the aziridine ring of another molecule. researchgate.netarkat-usa.org This intermolecular reaction would lead to a dimer containing a vicinal diamine linkage. Alternatively, under specific conditions, the primary amine of one molecule could attack the aziridine ring of another, also yielding a structure containing a 1,2-diamine motif.
While this compound is an achiral molecule, its structure can be readily modified to introduce chirality, making it a potential scaffold for chiral auxiliaries and ligands in asymmetric catalysis. utoronto.ca Chiral aziridines are recognized as valuable ligands because they can be prepared from readily available chiral amino alcohols. researchgate.net
A chiral version of this compound, for example with a substituent on the aziridine ring, could serve as a bidentate ligand. The two nitrogen atoms—the endocyclic aziridine nitrogen and the exocyclic primary amine nitrogen—can coordinate to a metal center, creating a chiral environment around the catalyst. scholaris.ca Such ligands have been successfully employed in a variety of asymmetric transformations, including copper-catalyzed cyclopropanation and dihydroxylation reactions. utoronto.cascholaris.ca The flexible pentyl chain could allow for conformational adjustments to optimize the catalyst's stereoselectivity. Acylated chiral aziridines have also been used as effective chiral auxiliaries, directing the stereochemical outcome of reactions like diastereoselective alkylations. utoronto.ca
Role in Polymer Chemistry and Materials Science
The strained aziridine ring is a suitable monomer for ring-opening polymerization (ROP), a process that can lead to the formation of polyamines with diverse architectures and functionalities.
Anionic ring-opening polymerization (AROP) is a powerful method for producing linear polymers with well-defined molecular weights and low dispersity. nih.gov However, non-activated aziridines, such as this compound, are generally not suitable for direct AROP. utwente.nl The low electronegativity of the nitrogen atom compared to oxygen (as in epoxides) and the high basicity of the propagating aza-anionic species prevent efficient polymerization. utwente.nl
To facilitate AROP, the aziridine nitrogen must be "activated" by attaching an electron-withdrawing group, such as a sulfonyl (e.g., tosyl or mesyl) or a carboxyl (e.g., Boc) group. researchgate.netnih.gov This activation increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack, and stabilizes the resulting aza-anion at the propagating chain end. nih.gov Therefore, a chemically modified derivative of this compound, such as N-sulfonyl-5-(aziridin-1-yl)pentan-1-amine, would be required to act as a monomer in AROP. The resulting polymer could then be deprotected to yield a polyamine with pendant primary amine groups.
The anionic ring-opening polymerization of activated aziridines is a living polymerization, meaning that chain termination and transfer reactions are largely absent. rsc.orgscribd.com This living character allows for precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio, as well as the synthesis of block copolymers. nih.gov
The mechanism involves three main stages: initiation, propagation, and termination (which is deliberately induced at the end of the reaction).
Initiation : A strong nucleophile (initiator), such as an organolithium reagent or a potassium salt of a sulfonamide, attacks one of the carbon atoms of the activated aziridine ring, forming an aza-anionic species.
Propagation : The aza-anion at the growing polymer chain end nucleophilically attacks the next monomer molecule, thereby extending the polymer chain by one unit and regenerating the active aza-anionic end.
Termination : The living anionic chain ends can be quenched by adding a proton source, such as water or methanol.
Kinetic studies on the AROP of activated aziridines, such as 2-methyl-N-mesylaziridine (MsMAz), have been performed using real-time ¹H NMR spectroscopy. rsc.orgresearchgate.net These studies have revealed how various reaction parameters influence the rate of polymerization.
Temperature : Increasing the temperature significantly increases the rate of polymerization while maintaining the living character of the reaction. rsc.org
Solvent : The polymerization rate is highly dependent on solvent polarity. Polar aprotic solvents like DMSO and DMF lead to much faster polymerization compared to less polar solvents, as they effectively solvate the counter-ion and promote a more reactive "free" anionic propagating species. rsc.org
Counter-ion : Unlike the AROP of epoxides, the AROP of activated aziridines shows less dependence on the nature of the alkali metal counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺). rsc.org
The table below summarizes representative kinetic data for the AROP of an activated aziridine, illustrating the influence of reaction conditions.
| Monomer | Initiator | Counter-ion | Solvent | Temperature (°C) | Propagation Rate Constant (k_p) [L·mol⁻¹·s⁻¹] |
| MsMAz | BnNKMs | K⁺ | DMF-d₇ | 50 | 1.1 x 10⁻² |
| MsMAz | BnNKMs | K⁺ | DMSO-d₆ | 50 | 2.5 x 10⁻² |
| MsMAz | BnNKMs | K⁺ | THF-d₈ | 50 | 1.7 x 10⁻⁴ |
| TsMAz | BnNKMs | K⁺ | DMF-d₇ | 50 | 2.9 x 10⁻³ |
| MsMAz | BuLi | Li⁺ | DMF-d₇ | 50 | 1.8 x 10⁻² |
| Data derived from studies on model activated aziridines. rsc.org |
This controlled polymerization process, applied to a functionalized monomer derived from this compound, would enable the synthesis of well-defined, linear polyamines with regularly spaced primary amine side chains, which are valuable materials for applications such as gene delivery and CO₂ capture. nih.gov
Controlled Polymer Architectures and Functionalization
The synthesis of polymers with well-defined structures is crucial for developing new materials with tailored properties. Aziridine-containing monomers are instrumental in this field, as they can undergo polymerization through different mechanisms to produce either linear or branched polyamines. researchgate.netutwente.nl
Non-activated aziridines typically polymerize via cationic ring-opening polymerization (CROP), which often leads to the formation of highly branched structures like hyperbranched polyethylenimine (PEI). researchgate.netutwente.nl In contrast, aziridines activated with electron-withdrawing groups on the nitrogen atom can undergo anionic ring-opening polymerization (AROP) to yield linear polymers. researchgate.net The ability to switch between these mechanisms allows for precise control over the final polymer architecture. For instance, the polymerization of tert-butyl aziridine-1-carboxylate, an activated aziridine, produces linear poly(BocAz), which can be subsequently deprotected to yield linear polyethyleneimine. researchgate.net
The primary amine of this compound can act as an initiator in these polymerization reactions. Furthermore, the bifunctional nature of the compound allows for its use in post-polymerization modification, where it can be grafted onto existing polymer backbones to introduce reactive aziridine groups for further functionalization. researchgate.net This approach is valuable for creating functional materials for applications such as gene transfection, antimicrobial coatings, and CO2 capture. utwente.nlresearchgate.net
Table 1: Polymerization Methods for Aziridine Monomers
| Polymerization Method | Monomer Type | Resulting Architecture | Control over Structure | Key Features |
|---|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Non-activated Aziridines | Branched / Hyperbranched | Low | Leads to complex, high molecular weight polyamines like hbPEI. researchgate.net |
| Anionic Ring-Opening Polymerization (AROP) | N-activated Aziridines (e.g., N-sulfonyl, N-acyl) | Linear | High | Allows for the synthesis of linear polyamines with controlled molecular weight. researchgate.net |
Cross-linking Agents and Polymer Modification
The high reactivity of the aziridine ring makes it an effective moiety for cross-linking polymer chains. This process enhances the mechanical properties, thermal stability, and chemical resistance of materials. The ring-opening of the aziridine can be initiated by nucleophilic functional groups present on polymer backbones, such as carboxylic acids, amines, or thiols, forming stable covalent bonds. google.com
Aziridine-based compounds have been investigated as cross-linking agents for a variety of polymers. For example, they can be used to cross-link acrylic pressure-sensitive adhesives (PSAs). In this context, the aziridine group can react with acid-functional monomers within the polymer, creating a robust network structure that improves the adhesive's performance. google.com Derivatives of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) are known to act as DNA cross-linking agents after enzymatic reduction, demonstrating the potent reactivity of the aziridine group within a biological context. nih.govnih.gov This principle of cross-linking is also applied in material science, for instance, to improve the wet tensile strength of paper by cross-linking cellulose (B213188) fibers. researchgate.net
Table 2: Examples of Aziridine-Based Cross-linking Applications
| Aziridine Compound/Derivative | Polymer/Substrate | Application Area | Cross-linking Mechanism | Reference |
|---|---|---|---|---|
| Aziridine-functional (meth)acrylates | Acid-functional (meth)acrylate copolymers | Pressure-Sensitive Adhesives | Reaction of aziridine with pendent acid groups on the polymer. google.com | google.com |
| 5-(aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide | DNA | Chemotherapy Research | Covalent bonding and interstrand cross-linking of DNA helices. nih.govnih.gov | nih.govnih.gov |
Development of Chemical Biology Probes and Research Tools
Chemical biology utilizes small molecules to study and manipulate biological systems. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs reactive chemical probes to target and identify active enzymes within complex biological samples. nih.govscispace.com
Activity-Based Protein Profiling (ABPP) Reagents for Enzyme Target Identification
ABPP relies on activity-based probes (ABPs) that typically consist of a reactive group (or "warhead"), a linker, and a reporter tag. nih.gov The warhead is designed to bind covalently and irreversibly to the active site of a specific class of enzymes. The strained aziridine ring serves as an excellent warhead for this purpose. nih.govuniversiteitleiden.nl
A prominent example is the use of cyclophellitol (B163102) aziridine derivatives as ABPs for retaining glycosidases. nih.govuniversiteitleiden.nl These probes mimic the natural substrate of the enzyme. Upon entering the active site, a catalytic nucleophile (e.g., a carboxylate residue) attacks and opens the aziridine ring, leading to the formation of a stable, covalent enzyme-probe adduct. universiteitleiden.nl This covalent modification allows for the specific labeling and subsequent identification of active enzymes. The primary amine on a molecule like this compound provides a convenient handle for attaching these more complex, enzyme-targeting scaffolds.
Fluorescent or Affinity Tags for Biomolecule Labeling in Research
To visualize or isolate the enzymes targeted by an ABP, the probe must contain a reporter tag. Common tags include fluorophores (for imaging) and affinity handles like biotin (B1667282) (for enrichment and pull-down experiments). scispace.com The primary amine of this compound is an ideal site for the conjugation of these tags.
Through standard bioconjugation chemistry, a fluorescent dye or a biotin molecule can be attached to the amine terminus, while the aziridine ring is preserved as the reactive warhead. This creates a bifunctional probe capable of both targeting an active enzyme and reporting its presence. For example, biotinylated cyclophellitol aziridine probes have been successfully used to identify glycosidase activities in different tissues. universiteitleiden.nl This strategy allows researchers to label and identify specific biomolecules, facilitating studies in drug discovery and biomarker identification. nih.govnih.gov
Table 3: Components of an Aziridine-Based Activity-Based Probe (ABP)
| Probe Component | Function | Chemical Moiety Example |
|---|---|---|
| Reactive Group (Warhead) | Covalently modifies the target enzyme's active site. | Aziridine ring. nih.govuniversiteitleiden.nl |
| Linker/Scaffold | Provides specificity for the target enzyme class. | Cyclophellitol, pentyl chain. nih.govuniversiteitleiden.nl |
| Reporter Tag | Enables detection and/or isolation of the labeled enzyme. | Fluorescent dye (e.g., BODIPY) or Affinity tag (e.g., Biotin). scispace.comuniversiteitleiden.nl |
Applications in Supramolecular Chemistry
Supramolecular chemistry is the study of chemical systems composed of multiple molecular components associated through non-covalent interactions. ethernet.edu.et These interactions, which include hydrogen bonding, metal coordination, and hydrophobic forces, are used to construct large, well-organized assemblies from smaller building blocks.
While direct applications of this compound in supramolecular chemistry are not extensively documented, its structure suggests significant potential. The primary amine and the aziridine nitrogen can both act as hydrogen bond donors and acceptors. This capability could be exploited to direct the self-assembly of molecules into tapes, rosettes, or other ordered structures. Furthermore, the nitrogen atoms can serve as ligands for metal ions, enabling the construction of coordination polymers or discrete metallosupramolecular cages. The 1,3,5-triazine (B166579) scaffold, another nitrogen-containing heterocycle, is widely used as a building block for such supramolecular oligomers and dendrimers, highlighting the utility of nitrogen-based motifs in this field. rsc.org The dual functionality of this compound could allow for the creation of complex systems where initial supramolecular assembly is followed by covalent capture through the activation and ring-opening of the aziridine group, locking the assembled structure in place.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of molecules. cecam.orgsdu.dk These methods can determine key parameters that govern a molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are critical indicators. A lower ionization potential, which is related to the E-HOMO, suggests higher reactivity. researchgate.net
The stability of a molecule can be inferred from its ionization potential, where a higher value indicates greater chemical inertness. researchgate.net The dipole moment is another important electronic parameter, although no direct correlation with inhibition efficiencies has been established in some studies. researchgate.net DFT calculations can also be used to compute various other parameters like the energy gap (ΔE), global hardness, chemical softness, electron affinity, and absolute electronegativity, which collectively provide a comprehensive picture of the molecule's electronic properties. researchgate.net
| Quantum Chemical Parameter | Significance |
| E-HOMO (Highest Occupied Molecular Orbital Energy) | Relates to the electron-donating ability of a molecule. |
| E-LUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the electron-accepting ability of a molecule. |
| Energy Gap (ΔE = E-LUMO - E-HOMO) | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Ionization Potential (I) | Energy required to remove an electron; a lower value indicates higher reactivity. researchgate.net |
| Electron Affinity (A) | Energy released when an electron is added. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. researchgate.net |
This table is based on general principles of quantum chemical calculations and their interpretations as described in the provided search results.
Molecular Dynamics Simulations of Compound Conformations and Interactions
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules, including their conformational changes and interactions with other molecules or biological systems. nih.govmdpi.combiorxiv.org These simulations can track the movements of atoms over time, providing insights into the flexibility of the molecule and its preferred shapes (conformations). For a molecule like 5-(Aziridin-1-yl)pentan-1-amine, MD simulations could reveal how the flexible pentylamine chain orients itself relative to the rigid aziridine (B145994) ring.
MD simulations are particularly valuable for understanding how a compound interacts with biological targets. For example, simulations have been used to study the binding of molecules to the active sites of enzymes, revealing the crucial interactions that stabilize the complex. nih.gov These simulations can also shed light on how a molecule might interact with a cell membrane. biorxiv.org By observing the conformational plasticity and interactions at an atomic level, researchers can gain a deeper understanding of the compound's mechanism of action. nih.govnih.gov
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a pivotal role in unraveling the intricate details of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome. nih.gov For reactions involving aziridines, which are strained rings, understanding the mechanism of ring-opening is of significant interest. bath.ac.uk
Quantum chemical calculations can be employed to investigate the intermediates and transition states of various reactions. For example, in the context of aziridination reactions, computational studies can help determine whether the reaction proceeds through a concerted or stepwise mechanism. scholaris.ca These calculations can also elucidate the role of catalysts and the effect of substituents on the reaction pathway. nih.gov The insights gained from these studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes.
Prediction of Regio- and Stereoselectivity in Synthetic Transformations
Many chemical reactions can yield multiple products, and predicting which product will be favored (regioselectivity and stereoselectivity) is a major challenge in organic synthesis. Computational methods have emerged as powerful tools for accurately predicting these outcomes. For instance, in electrophilic aromatic substitutions, computational models can predict the most likely site of reaction on a molecule. chemrxiv.org
In the context of aziridine chemistry, predicting the regioselectivity of ring-opening reactions is critical. The outcome of nucleophilic attack on an unsymmetrical aziridine can be influenced by steric and electronic factors. bath.ac.uk Computational models can calculate the activation energies for different reaction pathways, allowing for the prediction of the major product. beilstein-journals.org Similarly, the stereoselectivity of reactions, such as those involving the formation of chiral centers, can be rationalized and predicted using computational approaches. scholaris.ca
In Silico Screening for Novel Reactivity or Interaction Modalities
The vast chemical space offers endless possibilities for new reactions and molecular interactions. In silico screening, a computational approach, allows for the rapid evaluation of a large number of compounds or reaction pathways, accelerating the discovery process. This can involve screening for novel reactivity patterns or identifying molecules that can interact with a specific biological target.
For a compound like this compound, in silico methods could be used to explore potential new reactions of the aziridine ring or the primary amine. For example, virtual screening could identify potential catalysts for a desired transformation or predict the outcome of reactions with a wide range of reagents. Furthermore, by docking the molecule into the binding sites of various proteins, it is possible to identify potential biological targets and predict its pharmacological activity. nih.govnih.gov This approach can guide experimental work and prioritize compounds for further investigation.
Analytical Methodologies for Characterization and Research Applications
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of "5-(Aziridin-1-yl)pentan-1-amine". Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for mapping the connectivity of atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For aziridine-containing compounds, the protons on the three-membered ring typically show characteristic signals. uni-muenchen.de The chemical shifts of the protons on the pentyl chain and the amine group would also be observed, allowing for a complete assignment of the proton signals. uni-muenchen.denih.gov In related aziridine (B145994) derivatives, the protons of the aziridine ring often appear as multiplets in the upfield region of the spectrum. rsc.org The specific chemical shifts are sensitive to the substituents on the ring and the solvent used. rsc.org
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbons of the aziridine ring in similar structures are typically found at characteristic upfield chemical shifts. rsc.org The five distinct carbon signals of the pentyl chain and the carbon atoms of the aziridine ring would be identifiable, confirming the carbon skeleton of the molecule.
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms in the aziridine and amine groups. The chemical shift of the aziridinyl nitrogen is influenced by substitution on the ring. ipb.pt
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of "this compound" and to study its fragmentation pattern, which can provide further structural confirmation. The molecular weight of "this compound" is 128.22 g/mol . matrix-fine-chemicals.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
N-H Vibrations: The primary amine group (-NH₂) will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region. spectroscopyonline.comwikieducator.org An N-H bending vibration is also expected around 1600 cm⁻¹. wikieducator.org
C-N Vibrations: The C-N stretching vibrations for both the aziridine ring and the aliphatic amine would appear in the fingerprint region of the spectrum, typically between 1250 and 1020 cm⁻¹. wikieducator.org
C-H Vibrations: The C-H stretching vibrations of the pentyl chain will be observed just below 3000 cm⁻¹. masterorganicchemistry.com
Aziridine Ring Vibrations: The vibrations of the aziridine ring itself also contribute to the IR spectrum, although these can be complex. acs.org
Table 1: Key Spectroscopic Data for the Characterization of Aziridine Derivatives
| Technique | Feature | Typical Chemical Shift/Frequency Range | Reference |
| ¹H NMR | Aziridine Ring Protons | δ 1.0 - 3.0 ppm | uni-muenchen.dersc.org |
| Pentyl Chain Protons | δ 1.2 - 3.0 ppm | nih.gov | |
| Amine Protons (NH₂) | Variable, often broad | uni-muenchen.de | |
| ¹³C NMR | Aziridine Ring Carbons | δ 20 - 40 ppm | rsc.org |
| Pentyl Chain Carbons | δ 20 - 60 ppm | rsc.org | |
| IR | N-H Stretch (Primary Amine) | 3300 - 3500 cm⁻¹ (two bands) | spectroscopyonline.comwikieducator.org |
| C-N Stretch | 1020 - 1250 cm⁻¹ | wikieducator.org | |
| C-H Stretch (Alkyl) | 2850 - 2960 cm⁻¹ | masterorganicchemistry.com |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for determining the purity of "this compound" and for separating it from reaction byproducts or other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of non-volatile compounds like "this compound". By using a suitable stationary phase and mobile phase, impurities can be separated and quantified. For the analysis of related chiral aziridines, chiral HPLC has been employed to determine the enantiomeric excess. arkat-usa.org
Gas Chromatography (GC): GC is suitable for the analysis of volatile compounds. Given its molecular weight, "this compound" may be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of any volatile impurities. nih.gov
Chiral Chromatography: If "this compound" is synthesized in a chiral, non-racemic form, chiral chromatography is the definitive method for determining its enantiomeric purity. This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Chiral HPLC is a common method for this purpose in the analysis of chiral aziridine derivatives. arkat-usa.orgmdpi.com
Advanced In Situ Reaction Monitoring Techniques
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Real-time NMR Spectroscopy: Real-time or in situ NMR spectroscopy allows for the continuous monitoring of a reaction mixture directly in the NMR tube. This technique has been successfully applied to study the polymerization of activated aziridines, providing precise data on monomer consumption and the formation of polymer chains over time. rsc.orgresearchgate.netrsc.org By tracking the disappearance of reactant signals and the appearance of product signals, detailed kinetic profiles can be constructed. researchgate.netrsc.org This method would be highly beneficial for optimizing the synthesis of "this compound" and for studying its subsequent reactions.
Kinetic Studies: Detailed kinetic studies, often employing techniques like real-time NMR, are crucial for understanding the factors that influence the rate of a reaction. For instance, studies on the anionic polymerization of aziridines have investigated the effects of temperature, solvent, initiator, and counter-ion on the polymerization rate. researchgate.netrsc.org Similar kinetic investigations could be applied to the formation or reactions of "this compound" to elucidate the reaction mechanism. For example, the determination of deuterium (B1214612) kinetic isotope effects (D-KIE) can help identify the rate-determining step in a reaction, as demonstrated in studies of enzymatic aziridination. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the precise three-dimensional arrangement of atoms in the solid state. If "this compound" or a suitable crystalline derivative can be prepared, X-ray diffraction analysis would unambiguously confirm its molecular structure, including bond lengths, bond angles, and stereochemistry. uni-muenchen.deiucr.org
In the broader context of aziridine chemistry, X-ray crystallography has been instrumental in confirming the structures of various derivatives and their complexes. uni-muenchen.deiucr.orgresearchgate.net For example, it has been used to determine the solid-state structures of palladium(II) complexes with aziridine ligands and to confirm the stereochemistry of products from reactions involving chiral aziridines. uni-muenchen.deacs.org While no specific X-ray crystal structure for "this compound" is publicly available, this technique remains the gold standard for unequivocal structural determination should a suitable crystal be obtained.
Emerging Research Directions and Future Perspectives
Development of Sustainable and Green Synthetic Routes for Aziridine-Containing Amines
The synthesis of aziridines is undergoing a transformation towards more sustainable and environmentally benign methods, in line with the principles of green chemistry. mdpi.comscilit.com Traditional methods often involve hazardous reagents and generate significant waste. Modern approaches aim to mitigate these issues through innovative strategies such as one-pot reactions, the use of aqueous media, and flow chemistry. nih.govnih.gov
One-pot methodologies, which combine multiple reaction steps into a single procedure, are being developed to improve efficiency. For instance, N-tosylaziridines can be synthesized from 2-amino-alcohols in a one-pot process that involves tosylation and subsequent cyclization. nih.gov The choice of solvent and base has been shown to be critical, with acetonitrile (B52724) and potassium carbonate being effective for highly substituted amino alcohols, while a water/dichloromethane system with potassium hydroxide (B78521) is suitable for less hindered substrates. nih.gov
Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for synthesizing and handling potentially hazardous aziridine (B145994) intermediates. organic-chemistry.orgnih.gov Flow systems allow for precise control over reaction conditions, leading to higher yields, shorter reaction times, and minimized exposure to reactive compounds. organic-chemistry.orgacs.org This technology has been successfully applied to the synthesis of N-sulfonyl aziridines from 1,2-amino alcohols and the two-step conversion of anilines to N-aryl aziridines, demonstrating its robustness and scalability. organic-chemistry.orgscispace.com The ability to telescope reaction steps—combining synthesis and subsequent functionalization in a continuous process—further enhances safety and efficiency. organic-chemistry.orgnih.gov
The development of metal-free and solvent-free reaction conditions is another key area of green synthesis. nih.govresearchgate.net For example, the ring-opening of aziridines with amines to produce diamino derivatives has been achieved under catalyst- and solvent-free conditions. researchgate.net Furthermore, iodine-catalyzed aziridination of olefins in aqueous media represents a greener route to these heterocycles, often requiring only a simple work-up to obtain pure products. nih.gov
| Synthesis Strategy | Key Features | Starting Materials | Target Compounds | Ref. |
| One-Pot Synthesis | Combines tosylation and cyclization; solvent-dependent yields. | 2-Amino-alcohols | N-Tosylaziridines | nih.gov |
| Flow Chemistry | Enhanced safety and efficiency; high yields and short reaction times. | 1,2-Amino alcohols, Anilines | N-Sulfonyl aziridines, N-Aryl aziridines | organic-chemistry.orgacs.orgscispace.com |
| Aqueous Media Synthesis | Iodine-catalyzed reaction in water; simple work-up. | Olefins | Substituted Aziridines | nih.gov |
| Electrochemistry | Oxidant-free, decouples alkene activation from aziridination. | Alkenes, Primary amines | N-Alkyl aziridines | researchgate.net |
Exploration of Novel Catalytic Systems for Aziridine Functionalization
The functionalization of the aziridine ring, primarily through catalytic ring-opening reactions, is a powerful strategy for synthesizing valuable β-functionalized amines. mdpi.comscilit.com A major challenge is controlling the regioselectivity and stereochemistry of the ring-opening, which has spurred the development of diverse and sophisticated catalytic systems. mdpi.comscilit.comnih.gov
Transition Metal Catalysis: Transition metals like palladium, nickel, copper, and rhodium are at the forefront of aziridine functionalization. mdpi.comscilit.com Palladium-catalyzed cross-coupling reactions have been extensively studied, enabling the regioselective ring-opening of aziridines with various carbon nucleophiles, including organoboronic acids (Suzuki-Miyaura coupling). mdpi.comnih.gov The choice of ligand is crucial, with different ligand systems (e.g., NHC vs. PR₃) capable of switching the regioselectivity of the reaction. nih.gov Nickel catalysis has also emerged as a powerful tool, for instance, in the cross-electrophilic ring-opening of aziridines with trifluoromethyl-substituted alkenes. mdpi.com Copper-catalyzed systems are effective for reactions with nucleophiles like Grignard reagents and for the borylative ring-opening of specific alkyl aziridines. acs.orgmdpi.comnih.gov
Biocatalysis: Enzymes are gaining attention as highly selective catalysts. In a groundbreaking development, an engineered cytochrome P450 variant, termed a 'carbene transferase', was shown to catalyze the enantioselective one-carbon ring expansion of aziridines to form chiral azetidines. nih.gov This biocatalyst overcomes the inherent reactivity of the aziridinium (B1262131) ylide intermediate, which typically leads to side reactions, and exerts exceptional stereocontrol (99:1 er) over the desired mdpi.comnih.gov-Stevens rearrangement. nih.govthieme-connect.comresearchgate.net The confined active site of the enzyme is crucial for achieving this unprecedented chemo- and enantioselectivity. thieme-connect.comresearchgate.net
Organocatalysis and Lewis Acids: Non-metallic catalysts also play a significant role. The aminium radical cation salt known as "Magic Blue" has been used to initiate the SN2-type nucleophilic ring-opening of activated aziridines with electron-rich arenes. acs.org Guanidine bases, such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to effectively catalyze the regioselective ring-opening of aziridines with acid anhydrides. nih.gov Furthermore, chiral Brønsted acids have been employed in the catalytic asymmetric synthesis of functionalized aziridines. nih.gov
| Catalyst System | Reaction Type | Key Features | Products | Ref. |
| Palladium Complexes | Cross-Coupling | High regioselectivity, tunable by ligand choice. | β-Aryl amines, Allylic amines | mdpi.comnih.gov |
| Engineered Cytochrome P450 | Ring Expansion | Unprecedented enantioselectivity for mdpi.comnih.gov-Stevens rearrangement. | Chiral Azetidines | nih.govrsc.org |
| Copper Complexes | Ring Opening | Effective for borylative additions and reactions with Grignard reagents. | β-Aminoboronates, Functionalized amines | acs.orgmdpi.comnih.gov |
| Magic Blue (Organocatalyst) | Friedel–Crafts Alkylation | SN2-type ring opening with arenes. | 2,2-Diarylethylamines | acs.org |
| TBD (Organocatalyst) | Ring Opening | Mild, regioselective reaction with acid anhydrides. | Protected β-Amino alcohols | nih.gov |
Integration into Advanced Functional Materials with Tunable Properties
The high reactivity of the aziridine ring makes it an excellent functional group for incorporation into polymers and other materials, enabling the creation of advanced functional materials with tunable properties. rsc.orgkorea.edursc.org Aziridines can be used as cross-linkers, as clickable moieties for post-polymerization modification, and as monomers for ring-opening polymerization. researchgate.net
Aziridine-functionalized polymers serve as versatile platforms for material design. For example, incorporating aziridine into a polydimethylsiloxane (B3030410) (PDMS) backbone results in an elastomeric polymer that retains optical transparency and elasticity. rsc.orgkorea.edu The pendant aziridine groups can then undergo chemoselective and regiospecific ring-opening reactions, allowing for the covalent attachment of various functional molecules and thus tailoring the material's properties on a molecular scale. rsc.orgresearchgate.net
In the realm of adhesives and coatings, polyfunctional aziridines are widely used as cross-linkers for polymers containing acidic groups, such as carboxylates in acrylic emulsions and polyurethane dispersions. acs.orgrsc.orgpcimag.com The cross-linking reaction, which involves the protonation of the aziridine nitrogen by the acid followed by ring-opening and reaction with the polymer backbone, significantly enhances the mechanical properties, durability, and chemical resistance of the material. rsc.orgpcimag.com Recently, novel polymeric cross-linkers, such as aziridine-capped poly(ethylene glycol) brush copolymers and functionalized hyperbranched polyglycerols, have been developed. acs.orgacs.org These advanced cross-linkers offer more precise control over cross-linking density and physical interactions within the adhesive matrix. acs.orgacs.org
Aziridines also play a role in the development of materials for specific applications like gas separation. Aziridine-functionalized mesoporous silica (B1680970) membranes have been synthesized on polymeric hollow fibers. researchgate.net The in-situ polymerization of aziridine within the membrane pores creates hyperbranched aminopolymers that can selectively interact with gases. Interestingly, these membranes can exhibit tunable selectivity, being N₂-selective under dry conditions and CO₂-selective under humid conditions, demonstrating how environmental factors can modulate the properties of these functional materials. researchgate.net
Challenges and Opportunities in Aziridine Amine Chemistry for Chemical Biology Applications
The unique electrophilic nature of the aziridine ring presents both significant challenges and exciting opportunities in the field of chemical biology. Aziridines are used as warheads in activity-based probes (ABPs) for enzyme profiling and as key components in bioorthogonal chemistry. portlandpress.comnobelprize.orgresearchgate.net
A primary opportunity lies in the design of ABPs to covalently label and study enzymes. The strained ring acts as an electrophilic trap that can react with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. portlandpress.com This has been successfully applied to retaining glycosidases, where cyclophellitol (B163102) aziridines mimic the natural substrate and form a covalent bond with the catalytic nucleophile. portlandpress.com These probes can be functionalized with reporter tags (e.g., fluorescent dyes or biotin) via the aziridine nitrogen, enabling enzyme visualization and identification. portlandpress.comuva.nl The development of such probes is crucial for diagnostics and drug discovery. portlandpress.com
However, the high reactivity that makes aziridines useful also poses challenges. A key issue is maintaining stability in a complex biological environment to ensure the probe reaches its intended target before reacting with off-target nucleophiles. researchgate.net The reactivity of the aziridine ring is highly dependent on its substituents; N-acyl groups, for example, can stabilize the ring. uva.nl Another challenge is achieving selectivity, as many enzymes possess reactive nucleophiles. Designing probes with high specificity for a particular enzyme or enzyme family remains an active area of research. portlandpress.com
Aziridines are also recognized as functional groups for bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. nobelprize.orgresearchgate.net The ring-opening of strained heterocycles like aziridines with specific nucleophiles is considered a bioorthogonal reaction. nobelprize.org This allows for the specific labeling of biomolecules that have been metabolically engineered to contain an aziridine group or a complementary nucleophile. rsc.org While reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are more common, the unique reactivity of aziridines offers alternative strategies for in vivo imaging and biomolecule tracking. nobelprize.orgrsc.org
| Application Area | Opportunities | Challenges | Key Compounds/Concepts | Ref. |
| Activity-Based Probes | Covalent labeling of enzymes; diagnostics and drug discovery. | Stability in biological media; off-target reactivity; achieving selectivity. | Cyclophellitol aziridines, Retaining glycosidases | portlandpress.comuva.nl |
| Bioorthogonal Chemistry | Specific labeling of biomolecules in vivo; alternative to click chemistry. | Controlling reaction kinetics; avoiding side reactions with biological nucleophiles. | Strained-ring opening, Metabolic labeling | nobelprize.orgresearchgate.netrsc.org |
Predictive Modeling for Aziridine Reactivity and Selectivity in Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of aziridines in chemical reactions. researchgate.netacs.org These predictive models provide deep insights into reaction mechanisms, rationalize experimental observations of reactivity and selectivity, and guide the development of new catalysts and synthetic methods. nih.govacs.orgacs.org
One of the most critical applications of computational modeling is in elucidating the mechanisms of catalytic ring-opening reactions. nih.govacs.org For instance, combined experimental and computational studies on the palladium-catalyzed cross-coupling of aziridines have rationalized how the choice of catalyst can switch the regioselectivity of the ring-opening. nih.gov DFT calculations have shown that the interactions between the palladium catalyst and the aziridine substrate during the oxidative addition step are key to determining which C-N bond is broken. nih.govacs.org These models can also clarify the role of additives, such as water, which was found to promote the transmetalation step by forming a key palladium-hydroxide intermediate. acs.org
Predictive models are also used to understand inherent reactivity. Studies have investigated the factors controlling whether ring-opening occurs via C-N versus C-C bond cleavage, providing a framework for predicting how substituents will steer the reaction pathway. acs.org Reactivity indices, such as condensed Fukui functions and local softness parameters, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack on the aziridine ring. researchgate.net
Furthermore, computational studies have been instrumental in understanding novel catalytic processes. In the biocatalytic ring expansion of aziridines to azetidines, computational work helped confirm that a nitrene radical intermediate is involved in the reaction mechanism. rsc.org In copper-catalyzed borylative ring-opening, DFT calculations rationalized the crucial role of the N-picolinoyl protecting group and the structural requirements of the aziridine substrate for a successful reaction by comparing the activation energies for different substrates. mdpi.com By calculating the energetic barriers for different potential pathways, researchers can predict the most favorable reaction conditions and substrate scope, accelerating the discovery of new transformations. researchgate.netucla.edu
Q & A
Q. Basic
- Use glove boxes or fume hoods to avoid inhalation/contact.
- Quench excess aziridine with dilute acetic acid to prevent polymerization .
Advanced
Develop LC-MS protocols to detect trace airborne aziridine. Substitute with stabilized derivatives (e.g., Boc-protected aziridine) during synthesis .
What methodologies validate the compound’s biological activity?
Q. Basic
Q. Advanced
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to receptors.
- CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. mutant cells .
How should conflicting literature data on aziridine derivatives be reconciled?
Basic
Compare experimental conditions (e.g., solvent, temperature) and purity levels. Prioritize studies with rigorous characterization (e.g., HRMS, X-ray) .
Advanced
Meta-analysis using statistical tools (e.g., ANOVA) identifies outliers. Reproduce key experiments with standardized protocols (see for reproducibility guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
